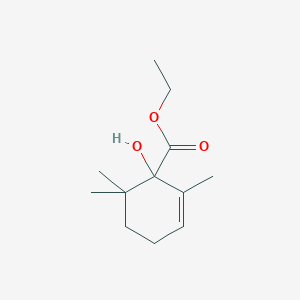![molecular formula C10H20INO2S B14418343 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide CAS No. 85109-27-9](/img/structure/B14418343.png)
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propanoylsulfanyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide typically involves the reaction of morpholine with appropriate alkylating agents. The process may include the following steps:
Alkylation: Morpholine is reacted with methyl iodide to introduce the methyl group at the nitrogen atom.
Thioester Formation: The resulting compound is then reacted with a propanoyl chloride derivative to form the propanoylsulfanyl group.
Quaternization: Finally, the compound undergoes quaternization with an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Benzyloxy-2-propionyloxy-propyl)-4-methyl-morpholin-4-ium iodide
- 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide
Uniqueness
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85109-27-9 |
|---|---|
Molekularformel |
C10H20INO2S |
Molekulargewicht |
345.24 g/mol |
IUPAC-Name |
S-[2-(4-methylmorpholin-4-ium-4-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C10H20NO2S.HI/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QFEPQZGPFIUIFA-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)SCC[N+]1(CCOCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
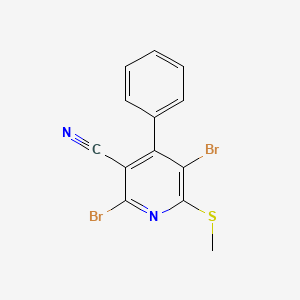

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
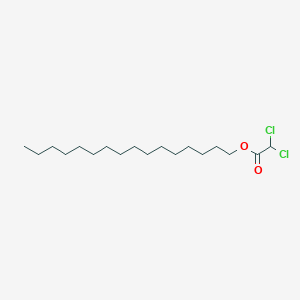
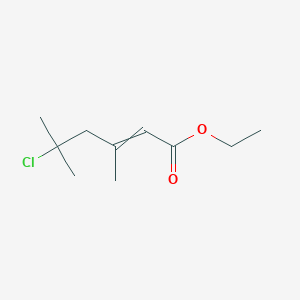
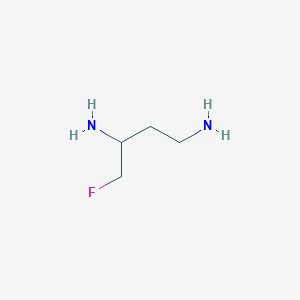
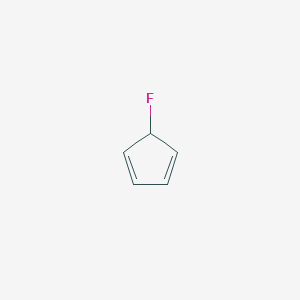

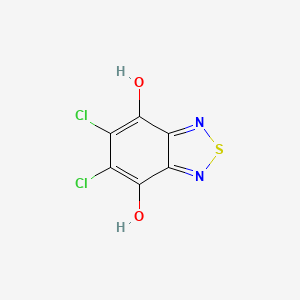
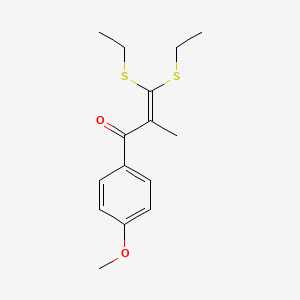
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
